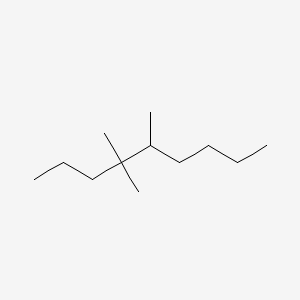
4,4,5-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-Trimethylnonane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C₁₂H₂₆. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. The structure of this compound includes a nonane backbone with three methyl groups attached at the 4th and 5th carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5-Trimethylnonane typically involves the alkylation of a suitable nonane precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with a nonane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. These methods are designed to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4,4,5-Trimethylnonane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert but can participate in reactions under specific conditions.
Common Reagents and Conditions:
Halogenation: In the presence of ultraviolet light or heat, this compound can react with halogens (e.g., chlorine or bromine) to form haloalkanes.
Combustion: When burned in the presence of oxygen, it undergoes complete combustion to produce carbon dioxide and water.
Cracking: Under high temperatures and pressures, it can be broken down into smaller hydrocarbons.
Major Products:
Haloalkanes: Formed through halogenation.
Carbon Dioxide and Water: Products of complete combustion.
Smaller Hydrocarbons: Resulting from cracking processes.
Scientific Research Applications
4,4,5-Trimethylnonane has several applications in scientific research and industry:
Chemistry: Used as a reference compound in the study of hydrocarbon behavior and properties.
Biology: Investigated for its potential interactions with biological membranes and its role in lipid metabolism.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4,5-Trimethylnonane in biological systems is not well-documented. as a hydrophobic molecule, it is likely to interact with lipid bilayers and hydrophobic pockets within proteins. These interactions can influence membrane fluidity and protein function, potentially affecting various cellular processes.
Comparison with Similar Compounds
- 4,4,6-Trimethylnonane
- 4,5,5-Trimethylnonane
- 3,5,7-Trimethylnonane
Comparison: 4,4,5-Trimethylnonane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles. These differences make it a valuable compound for studying structure-property relationships in hydrocarbons.
Properties
CAS No. |
62184-29-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4,4,5-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-8-9-11(3)12(4,5)10-7-2/h11H,6-10H2,1-5H3 |
InChI Key |
QLJZSYCAASGFGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)C(C)(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















